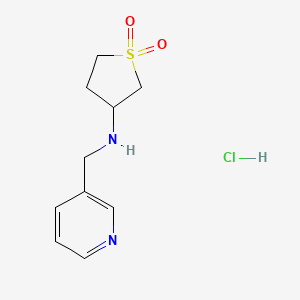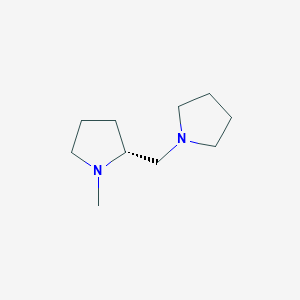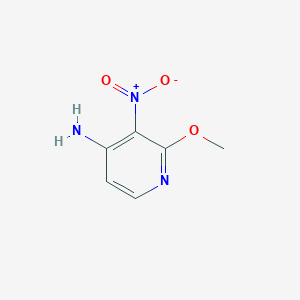
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives like PTIO involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The molecular complex of 3-methyl-2,4-dinitrothiophene 1,1-dioxide-pyridine, related to the compound of interest, demonstrates high reactivity, capable of taking up amines and undergoing rearrangement, leading to the formation of various derivatives (Efremova et al., 2004). This highlights its potential in synthetic organic chemistry for creating diverse chemical structures.
Luminescent pH Sensors
A luminescent organometallic complex containing a similar pyridine structure was developed for pH sensing. The complex's luminescence properties are sensitive to the protonation-deprotonation status, indicating its application in the development of luminescent chemical sensing materials (Lam et al., 2000).
Catalysis in Organic Reactions
Zinc complexes with ligands containing similar pyridine structures have been synthesized, showing potential as catalysts in organic reactions, such as aldol reactions. These complexes mimic the active sites of certain enzymes, indicating their application in biomimetic catalysis (Darbre et al., 2002).
Electronic and Ionic Conducting Materials
Compounds with pyridine structures have been used to create electronically conducting ionomer films. These films demonstrate high ionic conductivities, suggesting their use in developing advanced materials for electronic applications (Qi & Pickup, 1993).
Nucleoside Synthesis
Pyridine hydrochloride, an element of the studied compound, has been used in the synthesis of oligonucleotides, indicating its importance in nucleoside chemistry (Gryaznov & Letsinger, 1992).
Coordination Chemistry and Catalysis
New metal complexes with ligands containing pyridine structures have been synthesized, showing different geometries and properties in coordination chemistry. These complexes have applications in catalysis and materials science (Al-jeboori et al., 2010).
Synthesis of Heterocyclic Compounds
Reactions involving pyridine derivatives have led to the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Kappe et al., 1972).
Propiedades
IUPAC Name |
1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c13-15(14)5-3-10(8-15)12-7-9-2-1-4-11-6-9;/h1-2,4,6,10,12H,3,5,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKHANZPJXUAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CN=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)




![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)